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molecular formula C7H8ClNO3S B8478053 (6-Chloro-3-pyridyl)methyl methanesulfonate

(6-Chloro-3-pyridyl)methyl methanesulfonate

Cat. No. B8478053
M. Wt: 221.66 g/mol
InChI Key: SUYNWWIQTVLVBM-UHFFFAOYSA-N
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Patent
US07396836B2

Procedure details

To a solution of (6-chloro-3-pyridyl)methanol (4.5 g, 31.3 mmol) and triethylamine (13.2 ml, 94.7 mmol) in dichloromethane (90 ml) was dropwise added methanesulfonyl chloride (3.6 ml, 46.5 mmol) over 45 minutes at −9° C. to 4° C. under an atmosphere of nitrogen gas, followed by stirring as it was. After 1 hour, the reaction mixture was elevated to room temperature. The reaction mixture was washed with an aqueous saturated sodium bicarbonate solution and a saturated aqueous ammonium chloride solution, dried over anhydrous sodium sulfate and concentrated, to give the title compound (6.14 g, 88%) as a pale brown solid.
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
13.2 mL
Type
reactant
Reaction Step Two
Quantity
3.6 mL
Type
reactant
Reaction Step Three
Quantity
90 mL
Type
solvent
Reaction Step Four
Yield
88%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[CH:6][C:5]([CH2:8][OH:9])=[CH:4][CH:3]=1.C(N(CC)CC)C.[CH3:17][S:18](Cl)(=[O:20])=[O:19]>ClCCl>[CH3:17][S:18]([O:9][CH2:8][C:5]1[CH:6]=[N:7][C:2]([Cl:1])=[CH:3][CH:4]=1)(=[O:20])=[O:19]

Inputs

Step One
Name
Quantity
4.5 g
Type
reactant
Smiles
ClC1=CC=C(C=N1)CO
Step Two
Name
Quantity
13.2 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
3.6 mL
Type
reactant
Smiles
CS(=O)(=O)Cl
Step Four
Name
Quantity
90 mL
Type
solvent
Smiles
ClCCl

Conditions

Stirring
Type
CUSTOM
Details
by stirring as it
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
over 45 minutes
Duration
45 min
CUSTOM
Type
CUSTOM
Details
at −9° C. to 4° C.
CUSTOM
Type
CUSTOM
Details
was elevated to room temperature
WASH
Type
WASH
Details
The reaction mixture was washed with an aqueous saturated sodium bicarbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
a saturated aqueous ammonium chloride solution, dried over anhydrous sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CS(=O)(=O)OCC=1C=NC(=CC1)Cl
Measurements
Type Value Analysis
AMOUNT: MASS 6.14 g
YIELD: PERCENTYIELD 88%
YIELD: CALCULATEDPERCENTYIELD 88.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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